molecular formula C6H11N7O B12785317 as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- CAS No. 80761-68-8

as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-

Cat. No.: B12785317
CAS No.: 80761-68-8
M. Wt: 197.20 g/mol
InChI Key: HFYUOVUAFYIWAY-UHFFFAOYSA-N
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Description

as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-: is a chemical compound with the molecular formula C6H11N7O It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine derivatives.

Scientific Research Applications

as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1,2,4-Triazine-3,5-diamine
  • 1,3,5-Triazine-2,4,6-triamine
  • 1,2,4-Triazine-3,6-diamine

Uniqueness

as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new bioactive molecules and advanced materials.

Properties

CAS No.

80761-68-8

Molecular Formula

C6H11N7O

Molecular Weight

197.20 g/mol

IUPAC Name

3-hydrazinyl-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13)

InChI Key

HFYUOVUAFYIWAY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=NC(=N1)NN)C(=O)NC

Origin of Product

United States

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